4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromo group at the 4-position and the acetamidophenyl group at the N-position of the thiophene ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (around -78°C).
Acetamidation: The brominated thiophene is then reacted with an acetamidophenyl derivative to introduce the acetamidophenyl group at the N-position.
These reactions are carried out under controlled conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: n-Butyllithium (n-BuLi) is commonly used for lithiation reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Coupling: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Various substituted thiophene derivatives can be formed depending on the nucleophile used.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromo and acetamidophenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
4-BROMO-N-(3-ACETAMIDOPHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the bromo and acetamidophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-bromothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-8(17)15-10-3-2-4-11(6-10)16-13(18)12-5-9(14)7-19-12/h2-7H,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBGXAPGVCWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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